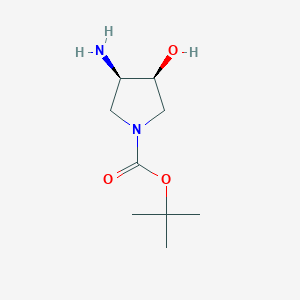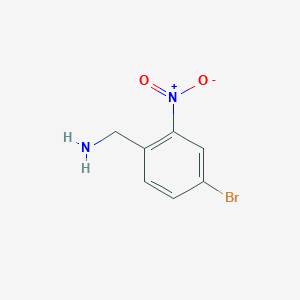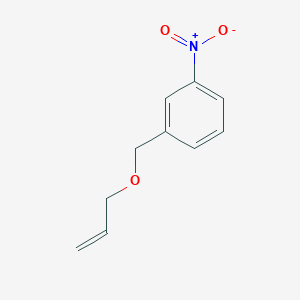
tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Scientific Research Applications
Environmental Science and Pollution Remediation
Research has indicated that certain tert-butyl derivatives are involved in environmental processes, especially in the context of pollution remediation and the biodegradation of hazardous substances. Studies have explored the environmental behavior, fate, and biodegradation of ethers such as methyl tert-butyl ether (MTBE), highlighting the potential for natural anaerobic transformation and the use of bioremediation techniques to mitigate contamination in soil and groundwater (Fiorenza & Rifai, 2003).
Organic Synthesis and Pharmaceutical Applications
Tert-butyl derivatives play a crucial role in the synthesis of complex organic compounds and pharmaceuticals. The use of tert-butanesulfinamide, for instance, in the synthesis of N-heterocycles via sulfinimines, demonstrates the versatility of tert-butyl-based reagents in achieving enantioselective synthesis of pharmacologically relevant molecules (Philip et al., 2020). This methodology offers access to a variety of structurally diverse compounds, which are important in drug development and synthetic chemistry.
Antioxidant Properties and Food Additives
The safety and application of tert-butyl-based compounds as antioxidants in food and industrial applications have been extensively reviewed. Butylated hydroxytoluene (BHT) and related compounds are widely used to prevent oxidative degradation in foodstuffs, cosmetics, and pharmaceuticals. These compounds have been evaluated for potential toxicities, with findings suggesting that they pose no significant cancer hazard and may even have anticarcinogenic properties at current levels of use (Williams, Iatropoulos, & Whysner, 1999).
Mechanism of Action
Target of Action
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations . It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known to exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes , which could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
The compound could potentially be a precursor to biologically active natural products .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
138026-97-8, 1174020-29-1 | |
| Record name | rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | t-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)
![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)
![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)
![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)


![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)